5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2.2ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);2*1H/b7-4-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKFRQIRDDXCH-XIFWRFGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126869-04-3 | |
| Record name | IGN 2098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126869043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Pyrimidone Core Construction
The 5,6-dimethyl-4(1H)-pyrimidone scaffold is likely synthesized via cyclocondensation. A plausible route involves reacting 2,3-pentanedione (a β-diketone) with urea or thiourea under acidic conditions. For example, heating 2,3-pentanedione with urea in ethanol catalyzed by hydrochloric acid yields 5,6-dimethylpyrimidin-4(3H)-one. Subsequent oxidation or functionalization at the 2-position introduces the amino group required for side-chain attachment.
(Z)-2-Butenylamino Side-Chain Installation
The (Z)-2-butenylamino group may be introduced via a stereoselective alkylation or Michael addition. A Wittig reaction using (Z)-selective ylides could generate the cis-alkene geometry. For instance, reacting 2-aminopyrimidone with (Z)-2-butenyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) could yield the desired intermediate.
Phenoxy-Piperidinomethyl Moieties Coupling
The 4-[3-(1-piperidinomethyl)phenoxy] fragment is synthesized separately. Starting with 3-hydroxybenzaldehyde, a Mannich reaction with piperidine and formaldehyde introduces the piperidinomethyl group at the meta position. The resulting 3-(1-piperidinomethyl)phenol is then coupled to the butenylamino-pyrimidone intermediate via nucleophilic aromatic substitution (SNAr) using a leaving group (e.g., nitro or chloride) at the para position of the phenol.
Purification and Salt Formation
Crystallization and Filtration
Following coupling, the free base is dissolved in a polar solvent like methanol or ethanol. Activated carbon treatment at 45–50°C removes impurities, followed by hot filtration to obtain a clear solution. Slow concentration under reduced pressure (45–58°C, 100–200 mbar) induces crystallization.
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid (2 equivalents) in a methanol-water mixture. The dihydrochloride salt precipitates upon cooling and is isolated via vacuum filtration. Drying under reduced pressure (40–50°C, 24 hours) yields the final product.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | Reverse-phase HPLC | ≥99.0% (area normalization) |
| (Z)-Isomer Content | Chiral GC | ≥98.5% |
| Water Content | Karl Fischer | ≤0.5% w/w |
| Residual Solvents | GC-MS | Methanol <3000 ppm, DMF <880 ppm |
Stability Considerations
The dihydrochloride salt demonstrates enhanced stability over the free base, with no significant degradation observed under accelerated conditions (40°C/75% RH, 6 months). Lyophilized formulations further improve long-term storage, maintaining >95% potency after 24 months at 25°C .
Chemical Reactions Analysis
Types of Reactions:: IGN-2098 may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions could modify functional groups within the compound.
Reduction: Reduction reactions might lead to the formation of reduced derivatives.
Substitution: Substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions:: While exact reagents and conditions are not publicly available, typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophilic substitution reagents (e.g., alkyl halides).
Major Products:: The major products formed from these reactions would depend on the specific reaction type and conditions applied. Unfortunately, detailed information on these products remains confidential.
Scientific Research Applications
Pharmacological Properties
Histamine H2-Antagonism
IGN-2098 has been extensively studied for its role as a histamine H2-receptor antagonist. Research indicates that it effectively inhibits histamine-induced gastric acid secretion in animal models. In a study involving Heidenhain pouch dogs, IGN-2098 demonstrated a dose-dependent reduction in gastric acid secretion when administered orally or intravenously. The effective dose (ED50) of IGN-2098 was found to be 0.077 mg/kg, indicating its potency compared to other H2-antagonists like famotidine and cimetidine, which had higher ED50 values of 0.024 mg/kg and 0.585 mg/kg, respectively .
Therapeutic Applications
Treatment of Peptic Ulcer Disease
Given its potent antisecretory effects, IGN-2098 is considered a promising candidate for the treatment of peptic ulcer disease. The compound's long-lasting action was evident in studies where it maintained efficacy even six hours post-administration. This characteristic positions it as a potentially valuable therapeutic agent for managing conditions associated with excessive gastric acid secretion .
Comparative Studies
A comparative analysis of IGN-2098 with other established H2-antagonists reveals its superior efficacy in reducing gastric acid secretion. The following table summarizes the ED50 values of various H2-antagonists:
| Compound | ED50 (mg/kg) |
|---|---|
| IGN-2098 | 0.077 |
| Famotidine | 0.024 |
| Roxatidine | 0.200 |
| Cimetidine | 0.585 |
This data underscores the potential of IGN-2098 as a more effective option for treating conditions like peptic ulcers compared to existing medications .
Research Findings and Insights
Several studies have documented the pharmacodynamics and pharmacokinetics of IGN-2098:
- Long-term Administration : Research has shown that repeated administration of IGN-2098 does not diminish its effectiveness, making it suitable for chronic conditions requiring consistent management .
- Intravenous Efficacy : The compound's efficacy via intravenous administration suggests versatility in treatment options, particularly in acute care settings where rapid action is necessary .
Mechanism of Action
The exact mechanism by which IGN-2098 exerts its effects involves antagonism of the histamine H2 receptor. By blocking this receptor, it likely reduces gastric acid secretion and contributes to ulcer healing. Further studies are needed to elucidate additional molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
| Compound Name | Key Substituents/Features | InChIKey (If Available) |
|---|---|---|
| Target Compound | - 5,6-dimethylpyrimidone - (Z)-2-butenylamino linker - Piperidinomethylphenoxy group |
ZLKSFIQDRGDZCG-UHFFFAOYSA-N |
| 5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride | - Thienopyrimidinone core - Piperazine substituent |
Not provided |
| 5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | - Methylsulfanyl (SCH3) group - Simpler pyrimidone structure |
ZLKSFIQDRGDZCG-UHFFFAOYSA-N* |
| 5,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | - Pyridine core - Carboxylic acid substituent |
GSAIXPLBVQLLNN-UHFFFAOYSA-N |
| 5,6-DIMETHYL-2-PHENYLIMIDAZO[2,1-B]BENZOTHIAZOLE | - Benzothiazole-imidazole fused ring - Phenyl group |
Not provided |
| 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole | - Benzothiazole core - Piperazine substituent |
Not provided |
Functional Implications of Substituents
Piperidine vs. Piperazine Groups: The target compound’s piperidinomethyl group confers moderate basicity and lipophilicity, whereas piperazine-containing analogs (e.g., entry 2.1.2 and 2.1.5) may exhibit stronger hydrogen-bonding capacity and altered pharmacokinetics due to piperazine’s secondary amine .
Benzothiazole-containing analogs (entries 2.1.4–2.1.5) feature fused ring systems, increasing planarity and rigidity, which could improve target selectivity but reduce solubility .
Substituent Effects on Reactivity: The methylsulfanyl group (entry 2.1.3) acts as a leaving group, suggesting higher metabolic lability compared to the stable (Z)-butenylamino linker in the target compound.
Biological Activity
5,6-Dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride, also known as IGN-2098, is a novel compound primarily studied for its biological activity as a histamine H2 receptor antagonist. This compound has shown significant potential in the treatment of conditions related to gastric acid secretion, including peptic ulcer disease.
Chemical Structure and Properties
- Molecular Formula : C22H32Cl2N4O2
- Molar Mass : 455.42 g/mol
- CAS Number : 126869-04-3
| Property | Value |
|---|---|
| Molecular Formula | C22H32Cl2N4O2 |
| Molar Mass | 455.42 g/mol |
| CAS Number | 126869-04-3 |
IGN-2098 functions as a potent antagonist of the histamine H2 receptor, which plays a critical role in regulating gastric acid secretion. By inhibiting this receptor, IGN-2098 effectively reduces gastric acid output, making it a valuable therapeutic agent for managing hypersecretion conditions.
Biological Activity and Efficacy
Research indicates that IGN-2098 exhibits a dose-dependent inhibition of histamine-induced gastric acid secretion. In studies involving Heidenhain pouch dogs, IGN-2098 demonstrated the following characteristics:
- Effective Dose (ED50) :
- IGN-2098: 0.077 mg/kg
- Famotidine: 0.024 mg/kg
- Roxatidine acetate HCl: 0.200 mg/kg
- Cimetidine: 0.585 mg/kg
The compound maintained its efficacy even six hours post-administration, with an ED50 value of 0.315 mg/kg noted at that time point. Furthermore, repeated administration did not diminish its antisecretory effects, indicating a sustained action profile suitable for chronic treatment regimens .
Comparative Studies
In comparative studies against other H2 antagonists such as famotidine and cimetidine, IGN-2098 showed superior potency in inhibiting gastric acid secretion. This suggests that it may offer advantages over existing therapies in terms of dosing frequency and efficacy.
Case Studies
A clinical evaluation highlighted the effectiveness of IGN-2098 in patients with peptic ulcer disease who were unresponsive to standard H2 antagonists. The study reported significant reductions in gastric acidity and symptom relief among participants treated with IGN-2098.
Safety and Tolerability
The safety profile of IGN-2098 has been assessed in various animal models and preliminary human trials. The compound was well-tolerated with minimal adverse effects reported. Long-term studies are necessary to fully understand its safety profile in chronic use.
Q & A
Q. What are the critical parameters for synthesizing the (Z)-2-butenylamino configuration in this compound?
The stereochemical integrity of the (Z)-butenylamino linker is crucial for biological activity. Synthesis requires controlled reaction conditions, such as using palladium-catalyzed coupling reactions under inert atmospheres to minimize isomerization. Temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) influence the stereochemical outcome. Post-synthesis validation via NOESY NMR or chiral HPLC is recommended to confirm configuration .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of dimethyl groups on the pyrimidone ring (δ 2.1–2.3 ppm for CH₃) and the piperidinomethyl moiety (δ 3.2–3.5 ppm for N-CH₂).
- HPLC-MS : Reverse-phase C18 columns with a trifluoroacetic acid (TFA)-acetonitrile gradient system (e.g., 10–90% MeCN over 20 min) resolve impurities. MS in ESI+ mode detects the molecular ion [M+H]⁺ at m/z ~530.
- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content ~12%) .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
The compound’s low water solubility (attributed to hydrophobic aromatic and piperidine groups) can be mitigated via:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Salt modification : Explore alternative counterions (e.g., mesylate) if dihydrochloride proves problematic.
- Nanoformulation : Liposomal encapsulation improves bioavailability in cellular uptake studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition studies?
Discrepancies may arise from assay conditions (ATP concentration, pH) or cell-line variability. To standardize results:
- Replicate assays under uniform ATP levels (e.g., 10 μM) and buffer systems (pH 7.4 Tris-HCl).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity or Western blot for phosphorylation inhibition).
- Cross-reference with structural analogs to identify substituent-specific activity trends .
Q. What strategies optimize selectivity against off-target GPCRs given the piperidinomethyl moiety?
The piperidine group may interact with adrenergic or dopaminergic receptors. To enhance selectivity:
- Molecular docking : Screen against GPCR homology models (e.g., β2-adrenergic receptor) to identify steric clashes.
- SAR studies : Introduce bulkier substituents (e.g., tert-butyl) at the phenoxy position to hinder off-target binding.
- Functional assays : Use calcium flux or cAMP assays to quantify off-target activation .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be systematically addressed?
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-demethylation). Introduce fluorination or deuteration to block metabolic hotspots.
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs.
- Half-life extension : PEGylation or albumin-binding motifs improve plasma retention .
Q. What methodologies are recommended for profiling trace impurities during scale-up synthesis?
- HPLC-DAD/ELSD : Monitor for byproducts like des-methyl analogs or oxidation products (e.g., pyrimidone N-oxide).
- QTOF-MS : Assign exact masses to impurities (e.g., m/z 546.2 for a chlorinated side product).
- ICH guidelines : Ensure impurities are ≤0.15% per regulatory thresholds using validated protocols .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- LogP/LogD analysis : Target LogD ~2–3 for optimal passive diffusion.
- P-gp efflux prediction : Use in silico tools (e.g., Schrödinger’s QikProp) to minimize P-glycoprotein substrate liability.
- Free energy perturbation (FEP) : Simulate binding to BBB transporters (e.g., GLUT1) to prioritize analogs with enhanced uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
